molecular formula C14H12N2O3 B14164568 methyl (Z)-2-cyano-3-(2-methoxy-1H-indol-3-yl)prop-2-enoate CAS No. 159457-44-0

methyl (Z)-2-cyano-3-(2-methoxy-1H-indol-3-yl)prop-2-enoate

Cat. No.: B14164568
CAS No.: 159457-44-0
M. Wt: 256.26 g/mol
InChI Key: OBORSXCIVANASK-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (Z)-2-cyano-3-(2-methoxy-1H-indol-3-yl)prop-2-enoate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (Z)-2-cyano-3-(2-methoxy-1H-indol-3-yl)prop-2-enoate typically involves the reaction of 2-methoxyindole with a suitable cyanoester under specific conditions. The reaction might be catalyzed by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions could lead to the formation of amine derivatives.

    Substitution: The indole ring can participate in electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Could be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of methyl (Z)-2-cyano-3-(2-methoxy-1H-indol-3-yl)prop-2-enoate would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes or receptors, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (Z)-2-cyano-3-(1H-indol-3-yl)prop-2-enoate: Lacks the methoxy group, which could affect its biological activity.

    Methyl (E)-2-cyano-3-(2-methoxy-1H-indol-3-yl)prop-2-enoate: The E-isomer, which might have different chemical and biological properties.

    2-Methoxy-1H-indole-3-carboxylic acid: A simpler indole derivative with different functional groups.

Uniqueness

Methyl (Z)-2-cyano-3-(2-methoxy-1H-indol-3-yl)prop-2-enoate is unique due to its specific structure, which combines the indole ring with a cyanoester group and a methoxy substituent. This unique combination of functional groups can lead to distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

159457-44-0

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

methyl (Z)-2-cyano-3-(2-methoxy-1H-indol-3-yl)prop-2-enoate

InChI

InChI=1S/C14H12N2O3/c1-18-13-11(7-9(8-15)14(17)19-2)10-5-3-4-6-12(10)16-13/h3-7,16H,1-2H3/b9-7-

InChI Key

OBORSXCIVANASK-CLFYSBASSA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2N1)/C=C(/C#N)\C(=O)OC

Canonical SMILES

COC1=C(C2=CC=CC=C2N1)C=C(C#N)C(=O)OC

solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.